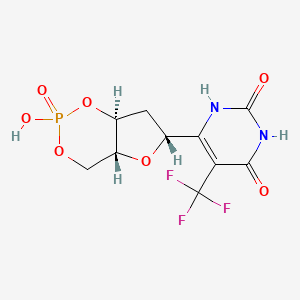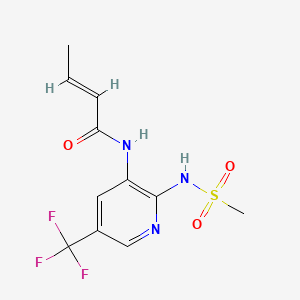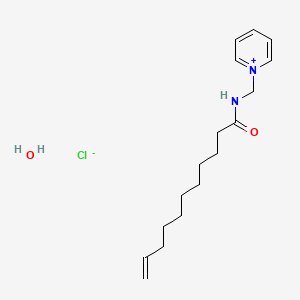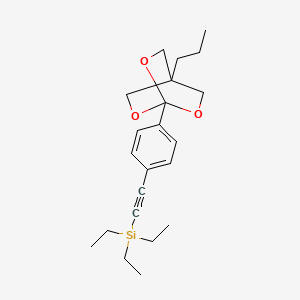
2-Bromo-4,5-dimethoxyamphetamine, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
2-Bromo-4,5-dimethoxyamphetamine, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-4,5-dimethoxyamphetamine, ®-, has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuropharmacology: The compound is used to study the interactions with serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Psychopharmacology: It is used to investigate the psychoactive effects and potential therapeutic applications for mental health disorders.
Analytical Chemistry: The compound serves as a reference standard in analytical methods for detecting and quantifying similar substances in biological samples.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,5-dimethoxyamphetamine, ®-, involves its interaction with serotonin receptors in the brain. It acts as an agonist or partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, leading to the activation of these receptors and subsequent downstream signaling pathways . This interaction is responsible for the compound’s psychedelic effects, including altered perception, mood, and cognition .
Comparación Con Compuestos Similares
2-Bromo-4,5-dimethoxyamphetamine, ®-, is structurally similar to other substituted amphetamines and phenethylamines, such as:
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another potent psychedelic compound with similar receptor binding profiles.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its long-lasting psychoactive effects.
2,5-Dimethoxy-4-chloroamphetamine (DOC): Exhibits similar pharmacological properties but with different potency and duration of action.
The uniqueness of 2-Bromo-4,5-dimethoxyamphetamine, ®-, lies in its specific receptor binding affinities and the distinct psychoactive effects it produces .
Propiedades
Número CAS |
1030596-76-9 |
|---|---|
Fórmula molecular |
C11H16BrNO2 |
Peso molecular |
274.15 g/mol |
Nombre IUPAC |
(2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-10(14-2)11(15-3)6-9(8)12/h5-7H,4,13H2,1-3H3/t7-/m1/s1 |
Clave InChI |
JPDVAVONMYSOMF-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC1=CC(=C(C=C1Br)OC)OC)N |
SMILES canónico |
CC(CC1=CC(=C(C=C1Br)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B12736155.png)







![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)




